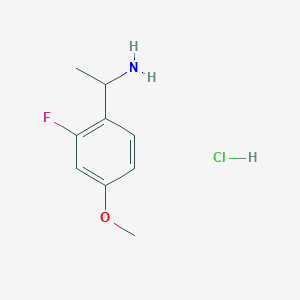
5-iodo-2-phenylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Iodo-2-phenylpyridine is a chemical compound with the molecular formula C11H8IN. It has a molecular weight of 281.1 . It is used in various chemical reactions and has a significant role in the field of organic chemistry .
Synthesis Analysis
The synthesis of 5-iodo-2-phenylpyridine involves several steps. One common method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C . This results in 2-substituted pyridines in good yields .Molecular Structure Analysis
The molecular structure of 5-iodo-2-phenylpyridine consists of a pyridine ring attached to a phenyl group at the 2-position and an iodine atom at the 5-position . The InChI code for this compound is 1S/C11H8IN/c12-11-7-6-10(8-13-11)9-4-2-1-3-5-9/h1-8H .Chemical Reactions Analysis
5-Iodo-2-phenylpyridine can participate in various chemical reactions. For instance, it can undergo C–H arylation, which is a key step in many synthetic strategies . It can also participate in decarboxylative coupling processes .Physical And Chemical Properties Analysis
5-Iodo-2-phenylpyridine is a solid substance that should be stored in a refrigerated environment . It has a density of 1.653±0.06 g/cm3 .Wirkmechanismus
While the exact mechanism of action of 5-iodo-2-phenylpyridine is not fully known, it is believed to act as an antiviral agent by inhibiting viral replication. It does this by substituting itself for thymidine in viral DNA, which in turn inhibits thymidylate phosphorylase and viral DNA polymerases from functioning properly .
Safety and Hazards
Zukünftige Richtungen
The future directions of 5-iodo-2-phenylpyridine research could involve exploring its potential applications in various fields, such as medicine and materials science. Its antiviral properties make it a promising candidate for further study in the development of new antiviral drugs . Additionally, its unique chemical structure and reactivity could be leveraged in the synthesis of new materials .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 5-iodo-2-phenylpyridine can be achieved through a one-pot reaction involving the reaction of 2-phenylpyridine with iodine and a reducing agent.", "Starting Materials": [ "2-phenylpyridine", "iodine", "reducing agent (e.g. sodium borohydride, zinc powder)" ], "Reaction": [ "Add 2-phenylpyridine to a reaction flask", "Add iodine to the reaction flask and stir the mixture at room temperature for 10 minutes", "Add the reducing agent to the reaction flask and stir the mixture for an additional 30 minutes", "Filter the resulting mixture to remove any solid impurities", "Concentrate the filtrate under reduced pressure to obtain the crude product", "Purify the crude product by recrystallization from a suitable solvent (e.g. ethanol)" ] } | |
CAS-Nummer |
1214342-99-0 |
Produktname |
5-iodo-2-phenylpyridine |
Molekularformel |
C11H8IN |
Molekulargewicht |
281.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



